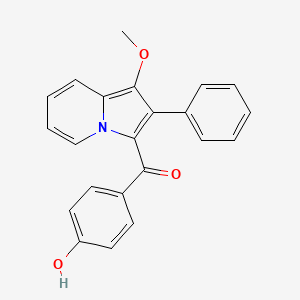
2-tert-Butyl-1,3-benzoxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-1,3-benzoxaphosphole is an organophosphorus compound that features a benzoxaphosphole ring system with a tert-butyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,3-benzoxaphosphole typically involves the reaction of a suitable phosphine precursor with an ortho-substituted phenol. One common method includes the use of tert-butylphosphine and 2-hydroxybenzaldehyde under controlled conditions to form the desired benzoxaphosphole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-tert-Butyl-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-tert-Butyl-1,3-benzoxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 2-tert-Butyl-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-tert-Butyl-1,3-benzoxazole: Similar structure but lacks the phosphorus atom.
2-tert-Butyl-1,3-benzothiazole: Contains sulfur instead of phosphorus.
2-tert-Butyl-1,3-benzoxaphosphinine: Similar phosphorus-containing compound with different ring structure.
Uniqueness: 2-tert-Butyl-1,3-benzoxaphosphole is unique due to the presence of the phosphorus atom within the benzoxaphosphole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
特性
CAS番号 |
77013-92-4 |
|---|---|
分子式 |
C11H13OP |
分子量 |
192.19 g/mol |
IUPAC名 |
2-tert-butyl-1,3-benzoxaphosphole |
InChI |
InChI=1S/C11H13OP/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
InChIキー |
KANHKUPZQLUSMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=PC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
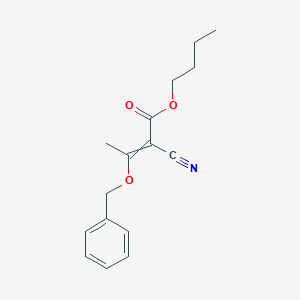
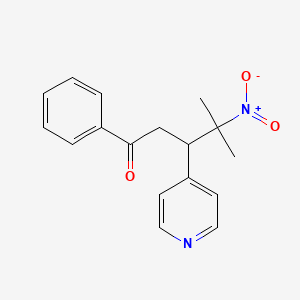
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

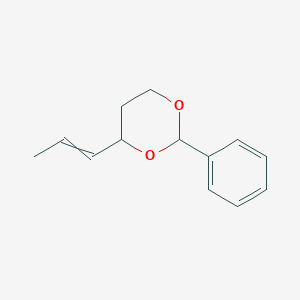
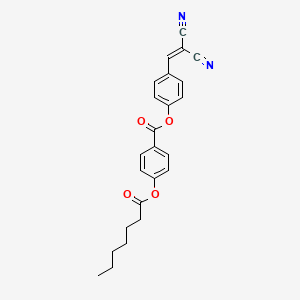
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
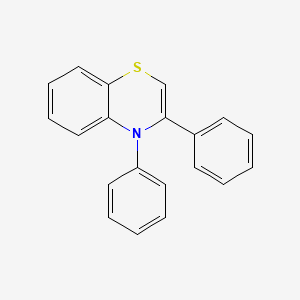
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
